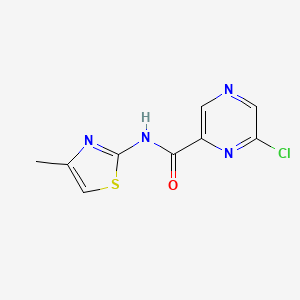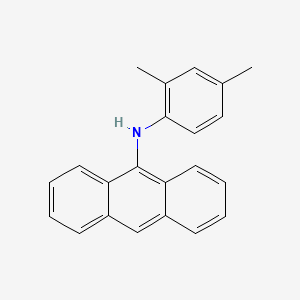
N-(2,4-Dimethylphenyl)anthracen-9-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-Dimethylphenyl)anthracen-9-amine is an organic compound that belongs to the class of anthracene derivatives. Anthracene derivatives are known for their photophysical properties and are widely used in various applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and organic scintillators . The compound’s structure consists of an anthracene core substituted with a 2,4-dimethylphenyl group at the nitrogen atom, which can significantly influence its chemical and physical properties.
Métodos De Preparación
The synthesis of N-(2,4-Dimethylphenyl)anthracen-9-amine typically involves the reaction of anthracene-9-carbaldehyde with 2,4-dimethylaniline under specific conditions. One common method includes heating the reactants in ethanol, followed by purification through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
N-(2,4-Dimethylphenyl)anthracen-9-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding anthraquinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-(2,4-Dimethylphenyl)anthracen-9-amine has several scientific research applications:
Mecanismo De Acción
The mechanism by which N-(2,4-Dimethylphenyl)anthracen-9-amine exerts its effects is primarily related to its ability to interact with light. The compound absorbs light at specific wavelengths, leading to electronic excitation and subsequent emission of light at a different wavelength (fluorescence). This property is exploited in various applications, including fluorescence microscopy and OLEDs .
Comparación Con Compuestos Similares
N-(2,4-Dimethylphenyl)anthracen-9-amine can be compared with other anthracene derivatives such as:
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in similar applications.
9-Phenylanthracene: Another derivative with notable photophysical properties, often used in OLEDs.
9,10-Dimethylanthracene: Exhibits different fluorescence properties due to the presence of methyl groups at the 9 and 10 positions.
The uniqueness of this compound lies in the specific substitution pattern, which can influence its electronic properties and make it suitable for specialized applications.
Propiedades
Número CAS |
913833-79-1 |
|---|---|
Fórmula molecular |
C22H19N |
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
N-(2,4-dimethylphenyl)anthracen-9-amine |
InChI |
InChI=1S/C22H19N/c1-15-11-12-21(16(2)13-15)23-22-19-9-5-3-7-17(19)14-18-8-4-6-10-20(18)22/h3-14,23H,1-2H3 |
Clave InChI |
GYMKWNJGPFSRDR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)NC2=C3C=CC=CC3=CC4=CC=CC=C42)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


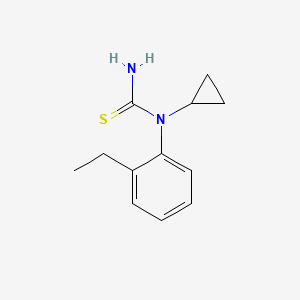
![4-[3,6-Bis(diphenylamino)-9H-carbazol-9-YL]phenol](/img/structure/B12600024.png)
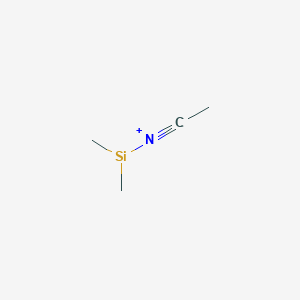
![Ethyl 3-[4-hydroxy-3-(hydroxymethyl)phenyl]prop-2-enoate](/img/structure/B12600034.png)
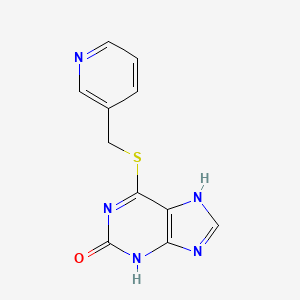
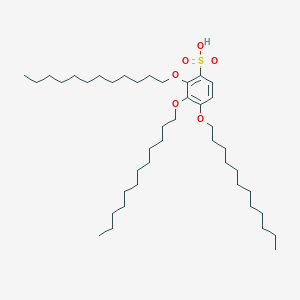
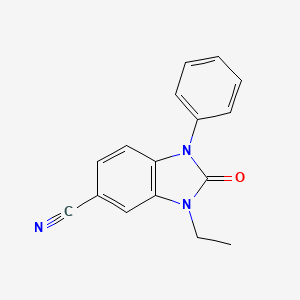
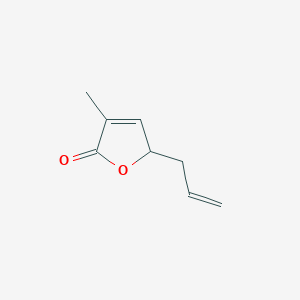
![2H-Pyrido[2,3-e]-1,2,4-thiadiazine, 6-methyl-, 1,1-dioxide](/img/structure/B12600081.png)
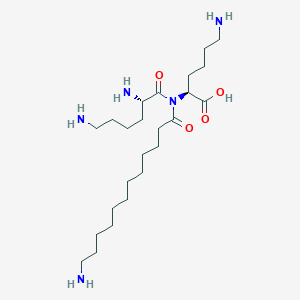
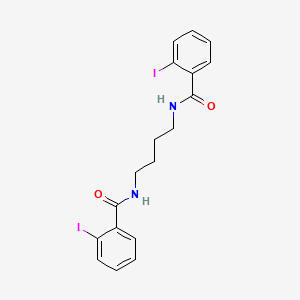
![6-(4-Chlorophenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B12600090.png)
